5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione
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Overview
Description
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione can be compared with other similar compounds such as:
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
5-Bromo-2-isopropylisoindoline-1,3-dione:
Properties
Molecular Formula |
C16H20BrNO2 |
---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
5-bromo-2-(2-ethylhexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H20BrNO2/c1-3-5-6-11(4-2)10-18-15(19)13-8-7-12(17)9-14(13)16(18)20/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
GAIFMSMFNRVHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
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